

# Technical Guide: Characterization and Application of CAS 104436-60-4

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(Bromomethyl)-3-methoxybenzotrile

CAS No.: 104436-60-4

Cat. No.: B018205

[Get Quote](#)

## 4-(Bromomethyl)-3-methoxybenzotrile[1]

### Executive Summary

CAS 104436-60-4, chemically known as **4-(Bromomethyl)-3-methoxybenzotrile**, is a specialized organobromine intermediate critical to the pharmaceutical development of non-steroidal mineralocorticoid receptor antagonists (MRAs).[1] It serves as the primary electrophilic scaffold for generating the 4-cyano-2-methoxyphenyl pharmacophore found in Finerenone (Kerendia), a breakthrough therapy for chronic kidney disease associated with type 2 diabetes.

This guide provides a rigorous technical characterization of the compound, detailing its synthesis, physiochemical properties, analytical profiling, and role in drug manufacturing. It is designed for medicinal chemists and process engineers requiring high-fidelity data for impurity control and synthetic route optimization.[1]

## Chemical & Physical Characterization[2][3][4][5][6][7][8] [9]

CAS 104436-60-4 is a benzyl bromide derivative characterized by high reactivity toward nucleophiles, making it an ideal alkylating agent but also a potential genotoxic impurity (GTI) that requires strict control strategies.[1]

Table 1: Physiochemical Profile

Property	Specification
IUPAC Name	4-(Bromomethyl)-3-methoxybenzonitrile
Molecular Formula	C H BrNO
Molecular Weight	226.07 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	85–89 °C (Typical range for benzyl bromides of this class)
Solubility	Soluble in DCM, CHCl <sub>3</sub> , THF, Ethyl Acetate; Insoluble in water
Reactivity	High susceptibility to hydrolysis (forms alcohol) and oxidation
Storage	Inert atmosphere (Ar/N <sub>2</sub> ), 2–8°C, protected from light

## Synthesis & Manufacturing Workflow

The industrial preparation of CAS 104436-60-4 typically employs a Wohl-Ziegler bromination, utilizing N-bromosuccinimide (NBS) to selectively brominate the benzylic position of 4-methyl-3-methoxybenzonitrile via a free-radical mechanism.[1]

### Protocol: Radical Bromination

- Precursor: 4-Methyl-3-methoxybenzonitrile[2]
- Reagents: NBS (1.05 eq), AIBN or Benzoyl Peroxide (cat. 0.05 eq)
- Solvent: Chlorobenzene or

-trifluorotoluene (Green alternative to CCl<sub>4</sub>)

)

- Conditions: Reflux (80–90°C) for 4–6 hours under N<sub>2</sub>

.

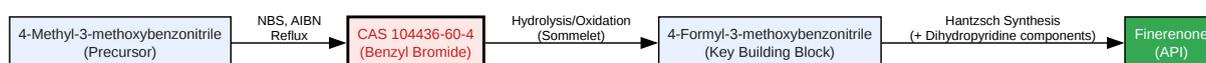
Process Logic:

- Initiation: Thermal decomposition of AIBN generates radical species.
- Propagation: Abstraction of a benzylic hydrogen atom forms a resonance-stabilized benzylic radical.[1]
- Termination: Reaction with Br<sub>2</sub>

(generated in situ from NBS) yields the target benzyl bromide.

## Downstream Application: The Finerenone Pathway

This intermediate is rarely the final product; it is hydrolyzed or oxidized (via Sommelet reaction) to 4-formyl-3-methoxybenzonitrile, which then undergoes a Hantzsch dihydropyridine synthesis to form the Finerenone core.[1]



[Click to download full resolution via product page](#)

Figure 1: Synthetic trajectory of CAS 104436-60-4 in the production of mineralocorticoid receptor antagonists.

## Analytical Methods & Characterization

Accurate detection is critical due to the compound's status as a potential mutagenic impurity (PMI).

### A. Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct shift of the benzylic protons and the methoxy group.

- Solvent: CDCl<sub>3</sub>

[1][3][4]

- Frequency: 400 MHz[3]

Proton Assignment	Chemical Shift ( , ppm)	Multiplicity	Integration	Structural Insight
Ar-H (C2)	7.15 – 7.20	Doublet (d)	1H	Ortho to -CN, Meta to -CH  Br
Ar-H (C6)	7.25 – 7.30	Doublet of Doublets (dd)	1H	Coupling with C5 and C2
Ar-H (C5)	7.50 – 7.55	Doublet (d)	1H	Ortho to -CH  Br (Deshielded)
-CH Br	4.50 – 4.55	Singlet (s)	2H	Diagnostic Benzylic Peak
-OCH <sub>3</sub>	3.95 – 4.00	Singlet (s)	3H	Methoxy group

## B. HPLC Method for Impurity Control

Direct UV detection is possible, but for trace analysis (ppm level), derivatization with 4-nitrophenyl piperazine (4-NPP) is recommended to enhance sensitivity and shift detection away from matrix interference.[5]

Standard Purity Protocol (Direct UV):

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm.

- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Time: ~7–9 min (elutes after the methyl precursor and before the dibromo impurity).

## Safety & Handling (GHS Classification)

As a benzyl bromide, CAS 104436-60-4 is a potent lachrymator and alkylating agent.<sup>[1]</sup>

- Signal Word: DANGER
- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.
  - H335: May cause respiratory irritation.
- Handling Protocol:
  - All weighing and transfers must occur within a fume hood.
  - Quenching: Residual material should be quenched with aqueous sodium bisulfite or dilute ammonia to neutralize the alkylating potential before disposal.

## References

- Finerenone Synthesis & Pathway
  - Source: Mao, Y., et al. (2022). "Synthesis of Finerenone." Chinese Journal of Pharmaceuticals.

- URL:[[Link](#)][4][6][7]
- Bromination Methodology (General Benzyl Bromides)
  - Source: ChemicalBook.[3] "General procedure for the synthesis of 4-bromo-3-hydroxymethylbenzotrile."
- Analytical Control of Benzyl Halides
  - Source: Liu, X., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances.
  - URL:[[Link](#)]
- Compound Identity & Properties
  - Source: PubChem Compound Summary for CID 329795730.
  - URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 914106-35-7|4-(Dibromomethyl)-3-methoxybenzotrile|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzotrile - Google Patents [[patents.google.com](http://patents.google.com)]
- 3. 4-Hydroxy-3-methoxybenzotrile(4421-08-3) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 4. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. [prepchem.com](http://prepchem.com) [[prepchem.com](http://prepchem.com)]
- 7. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- To cite this document: BenchChem. [Technical Guide: Characterization and Application of CAS 104436-60-4]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018205#cas-number-104436-60-4-characterization\]](https://www.benchchem.com/product/b018205#cas-number-104436-60-4-characterization)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)